molecular formula C11H7N3O3 B2973375 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011367-09-1

5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2973375
CAS No.: 1011367-09-1
M. Wt: 229.195
InChI Key: HZEZJZUERGODAR-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011367-09-1) is a high-value pyrazolo[1,5-a]pyrimidine scaffold of significant interest in medicinal chemistry and oncology research . This fused, planar heterocyclic system serves as a versatile building block for the design of novel protein kinase inhibitors (PKIs), which are crucial for targeted cancer therapy . The compound's rigid structure allows for strategic functionalization at various positions, enabling researchers to fine-tune properties for enhanced binding affinity and selectivity against specific enzymatic targets . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, featured in several commercial molecules for its biocompatibility and lower toxicity profile . Its primary research value lies in its application as a key synthetic intermediate for developing potent antagonists and enzyme inhibitors. For instance, close structural analogs featuring the 2-furyl substituent have demonstrated promising low micromolar IC50 values in inhibiting the viability of lung carcinoma and hepatocellular carcinoma cells in vitro . The carboxylic acid moiety at the 7-position provides a critical handle for further synthetic derivatization, such as forming amide linkages to create more complex molecules for biological evaluation . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a dedicated research setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEZJZUERGODAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolone derivative with a furan derivative, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry: In industry, the compound can be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 5 and 7, significantly altering their physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference ID
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: Furan-2-yl; 7: -CF₃ C₁₂H₆F₃N₃O₃ 297.19 Agrochemical intermediates
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: -CH₃; 7: -C₂F₅ C₁₀H₅F₅N₃O₂ 325.25 Higher lipophilicity due to -C₂F₅
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: Phenyl; 7: -CF₃ C₁₄H₈F₃N₃O₂ 307.23 Enhanced aromatic interactions
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 5: -COOH; 7: -CF₃; 2: -C₃H₇ C₁₁H₁₀F₃N₃O₂ 273.21 Pharmaceutical intermediates
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7-one 5: 3,5-Dimethoxyphenyl; 7: =O C₁₇H₁₈N₃O₃ 312.35 Cytotoxicity studies

Key Differences and Implications

Substituent Effects on Reactivity: Electron-Withdrawing Groups (-CF₃, -C₂F₅): Increase acidity of the carboxylic acid moiety and enhance metabolic stability . Furan vs.

Biological Activity :

  • Compounds with -CF₃ at position 7 (e.g., the target compound) show promise in agrochemical applications, possibly due to enhanced binding to pest-specific enzymes .
  • Pentafluoroethyl (-C₂F₅) derivatives exhibit greater lipophilicity, favoring blood-brain barrier penetration in drug design .

Synthetic Challenges: Halogenation: Bromination of similar compounds occurs preferentially at position 6 rather than 7, indicating steric and electronic influences . Functionalization: Acetylation or formylation of hydrazino precursors (e.g., 7-hydrazino derivatives) can yield diverse analogs .

Biological Activity

5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : 220.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1011367-09-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has shown promising results as an inhibitor of membrane-bound pyrophosphatase (mPPase), an enzyme crucial for the survival of certain pathogenic protozoa such as Plasmodium falciparum. In vitro studies demonstrated that it inhibited P. falciparum mPPase with an IC50_{50} value in the low micromolar range (14–18 μM) .
  • Antiparasitic Activity :
    • Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant antiparasitic properties against Mycobacterium tuberculosis and other protozoan parasites .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways . For instance, compounds similar to 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine have shown IC50_{50} values ranging from 3–10 μM against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} ValuesReferences
AntiparasiticP. falciparum14–18 μM
AntitubercularMycobacterium tuberculosisNot specified
AnticancerMCF-7 (breast cancer cells)3–10 μM
Apoptosis InductionMCF-7 cellsEarly apoptosis increased to 12.62% after treatment

Detailed Research Findings

  • Antiparasitic Activity :
    • A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting the growth of P. falciparum. The mechanism involved the inhibition of mPPase, crucial for ATP production in these parasites . The research indicates that structural modifications to the pyrazolo core can enhance activity.
  • Anticancer Mechanisms :
    • In vitro tests on MCF-7 cells showed that treatment with pyrazolo compounds led to significant apoptosis induction. Flow cytometry analysis revealed a marked increase in apoptotic cells after treatment with compounds derived from the same scaffold as this compound .
  • Structure-Activity Relationship (SAR) :
    • Studies have explored various derivatives to establish SARs that could guide future drug design efforts. For instance, minor modifications in the structure have led to substantial changes in biological activity, suggesting that further exploration could yield even more potent compounds .

Q & A

Q. What synthetic methodologies are commonly employed to introduce the furan-2-yl group at position 5 of pyrazolo[1,5-a]pyrimidine derivatives?

The furan-2-yl substituent is typically introduced via cyclocondensation reactions using precursors like ethyl 5-methylfuran-2-carboximidate hydrochloride. For example, a mixture of 4-aminopyrazole-3-carbonitrile, anhydrous ammonium acetate, and the furan carboximidate derivative is heated under reflux in a sealed tube (120°C, 2 h) to yield 5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine intermediates. Subsequent functionalization at position 7 (e.g., carboxylation) involves hydrolysis or oxidation steps under controlled pH and temperature conditions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of 5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions via characteristic shifts (e.g., furan protons at δ 6.20–6.94 ppm, pyrazole protons at δ 8.07–8.43 ppm) .
  • HRMS (ESI) : For exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed values within 0.0003 Da error) .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.1% of theoretical values) .
  • IR Spectroscopy : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of 7-carboxylic acid derivatives of pyrazolo[1,5-a]pyrimidine be addressed?

Regioselectivity issues arise due to competing isomer formation during cyclocondensation. For instance, reactions between 5-amino-3-arylpyrazoles and ethyl 2,4-dioxopentanoate may yield both 5- and 7-carboxylate isomers. Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor carboxylation at position 7 .
  • Chromatographic Separation : Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 9:1 v/v) isolates the desired isomer .
  • Crystallization : Recrystallization from cyclohexane/CH₂Cl₂ (1:1 v/v) improves purity .

Q. What strategies enhance the solubility of this compound for in vitro bioassays?

The carboxylic acid group confers polarity, but the hydrophobic furan ring may limit solubility. Methods include:

  • Salt Formation : Neutralization with sodium bicarbonate to yield water-soluble sodium carboxylates .
  • Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) for cell-based assays, ensuring solvent concentrations remain below cytotoxic thresholds .
  • Prodrug Derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, with subsequent enzymatic hydrolysis in vivo .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies should systematically vary substituents and analyze effects on activity:

  • Position 5 : Compare furan-2-yl with other heterocycles (e.g., thiophene, pyridine) to assess ring electronics and steric effects .
  • Position 7 : Replace carboxylic acid with amides or esters to probe hydrogen-bonding and lipophilicity requirements .
  • Core Modifications : Introduce methyl or trifluoromethyl groups at position 2/3 to evaluate steric and electronic impacts on target binding .
    Biological endpoints (e.g., IC₅₀ in cancer cell lines, enzyme inhibition assays) should be quantified using standardized protocols (e.g., MTT assays, HPLC-based enzymatic activity measurements) .

Methodological Notes

  • Synthetic Protocols : Always monitor reactions via TLC and confirm intermediates before proceeding to subsequent steps .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) resolves regiochemical ambiguities and confirms dihedral angles between fused rings .
  • Data Interpretation : Cross-validate spectroscopic data with computational tools (e.g., DFT for NMR chemical shift predictions) to resolve structural ambiguities .

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